(3,5-bis(methoxymethoxy)phenyl)methanol
Overview
Description
(3,5-bis(methoxymethoxy)phenyl)methanol is a chemical compound belonging to the class of benzyl alcoholsThis compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(methoxymethoxy)phenyl)methanol typically involves the protection of hydroxyl groups followed by the introduction of methoxymethyl groups. One common method involves the reaction of 3,5-dihydroxybenzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-bis(methoxymethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(3,5-bis(methoxymethoxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,5-bis(methoxymethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzylalcohol
- 3,5-Bis(methoxy)benzylalcohol
- 3,5-Bis(ethoxymethoxy)benzylalcohol
Uniqueness
(3,5-bis(methoxymethoxy)phenyl)methanol is unique due to its specific methoxymethoxy functional groups, which confer distinct chemical properties and reactivity. These groups make the compound more soluble in organic solvents and provide unique reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
[3,5-bis(methoxymethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5,12H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZORVGYVDDOQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)CO)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440017 | |
Record name | 3,5-Bis(methoxymethoxy)benzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76280-60-9 | |
Record name | 3,5-Bis(methoxymethoxy)benzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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